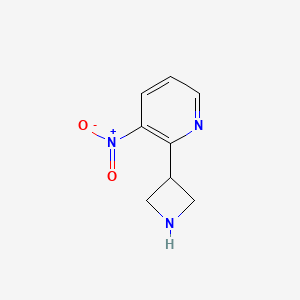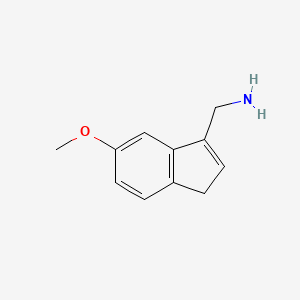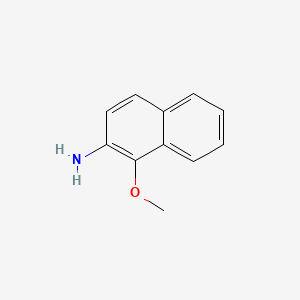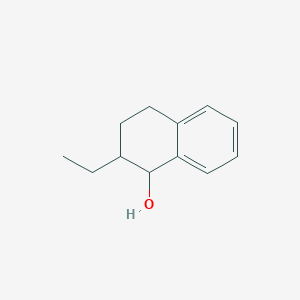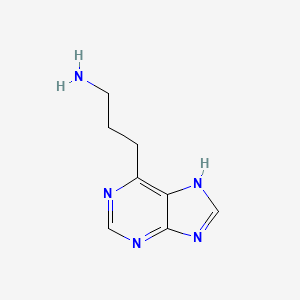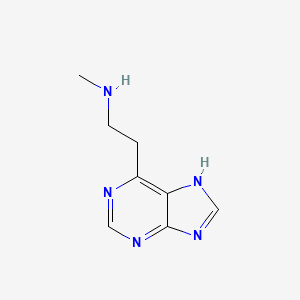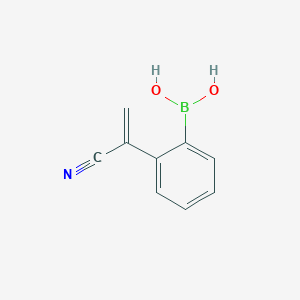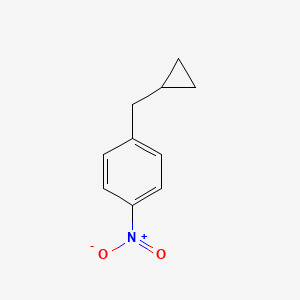
1-(Cyclopropylmethyl)-4-nitrobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Cyclopropylmethyl)-4-nitrobenzene is an organic compound featuring a cyclopropylmethyl group attached to a benzene ring, which is further substituted with a nitro group at the para position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-(Cyclopropylmethyl)-4-nitrobenzene can be synthesized through several methods. One common approach involves the nitration of 1-(cyclopropylmethyl)benzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction typically proceeds under controlled temperature conditions to ensure the selective formation of the para-nitro product.
Another method involves the Friedel-Crafts alkylation of nitrobenzene with cyclopropylmethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction also requires careful control of temperature and reaction time to achieve high yields of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors to ensure efficient mixing and temperature control. The use of advanced separation techniques such as distillation and crystallization can help in purifying the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-(Cyclopropylmethyl)-4-nitrobenzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like iron and hydrochloric acid.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions. For example, halogenation can occur in the presence of halogens and a Lewis acid catalyst.
Oxidation: The cyclopropylmethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, iron powder with hydrochloric acid.
Substitution: Chlorine or bromine with aluminum chloride.
Oxidation: Potassium permanganate in an acidic medium.
Major Products Formed
Reduction: 1-(Cyclopropylmethyl)-4-aminobenzene.
Substitution: 1-(Cyclopropylmethyl)-4-chlorobenzene or 1-(Cyclopropylmethyl)-4-bromobenzene.
Oxidation: 1-(Cyclopropylmethyl)-4-carboxybenzene.
Wissenschaftliche Forschungsanwendungen
1-(Cyclopropylmethyl)-4-nitrobenzene has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound can be used in the development of new pharmaceuticals, particularly as a precursor for drugs that target specific biological pathways.
Industry: It can be used in the production of specialty chemicals, including dyes, pigments, and agrochemicals.
Wirkmechanismus
The mechanism of action of 1-(Cyclopropylmethyl)-4-nitrobenzene depends on its specific application. In biological systems, its derivatives may interact with molecular targets such as enzymes or receptors, leading to the modulation of biochemical pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, potentially leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(Cyclopropylmethyl)-2-nitrobenzene
- 1-(Cyclopropylmethyl)-3-nitrobenzene
- 1-(Cyclopropylmethyl)-4-aminobenzene
Comparison
1-(Cyclopropylmethyl)-4-nitrobenzene is unique due to the position of the nitro group, which influences its reactivity and the types of reactions it can undergo. Compared to its ortho and meta isomers, the para-nitro compound exhibits different electronic and steric properties, making it suitable for specific applications in synthesis and research.
Eigenschaften
CAS-Nummer |
120383-85-9 |
|---|---|
Molekularformel |
C10H11NO2 |
Molekulargewicht |
177.20 g/mol |
IUPAC-Name |
1-(cyclopropylmethyl)-4-nitrobenzene |
InChI |
InChI=1S/C10H11NO2/c12-11(13)10-5-3-9(4-6-10)7-8-1-2-8/h3-6,8H,1-2,7H2 |
InChI-Schlüssel |
GVEAGVFDOSZNJD-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1CC2=CC=C(C=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl {[methoxy(dimethyl)silyl]methyl}carbamate](/img/structure/B11912867.png)

![6-Chloromethyl-imidazo[2,1-b]thiazole](/img/structure/B11912878.png)
